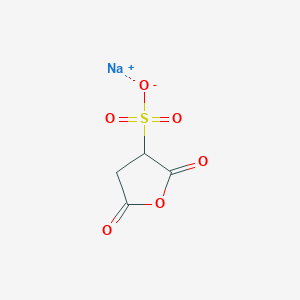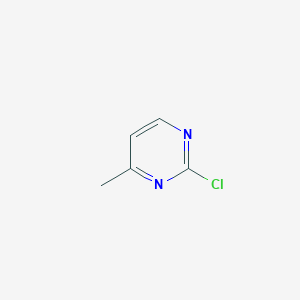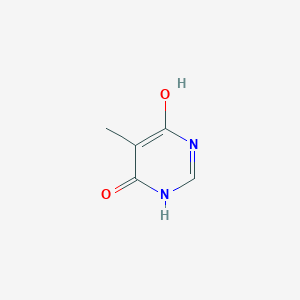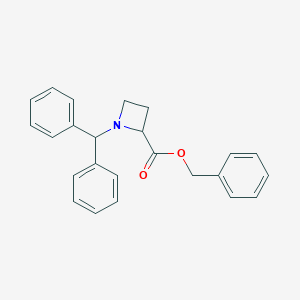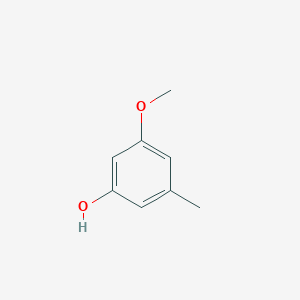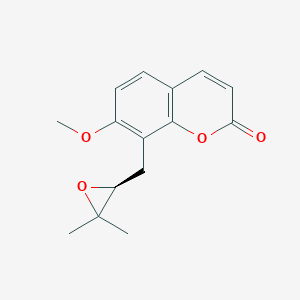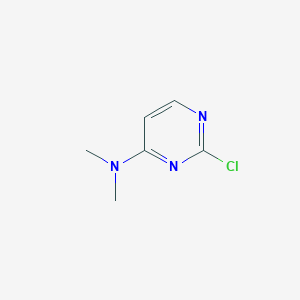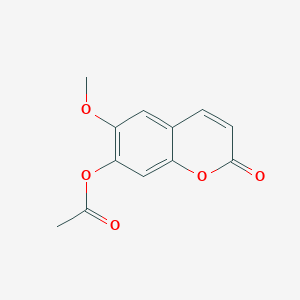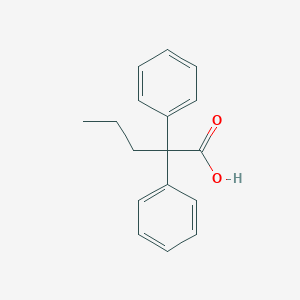
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide
概要
説明
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide is a carboxamide of a hydrogenated pyrrole derivative . It is a sterically hindered amino compound having an amino alkyl side chain .
Synthesis Analysis
This compound may be synthesized by the hydrogenation of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide .Molecular Structure Analysis
The molecular formula of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide is C9H16N2O . It is a cyclic (five-membered ring) secondary amine having four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The synthesis of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide involves the hydrogenation of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide .Physical And Chemical Properties Analysis
The molecular weight of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide is 168.24 . It has a melting point of 179°C to 183°C . It is slightly soluble in water .科学的研究の応用
Synthesis of 2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide
This compound can be used in the synthesis of 2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide . This is a significant application as it forms the basis for the creation of other complex compounds.
Synthesis of 3-Carbamoyl-2,2,5,5-Tetramethyl-3-Pyrrolin-1-Yloxy Free Radical
Another important application of this compound is in the synthesis of the 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy free radical . This free radical has various applications in scientific research, particularly in the field of chemistry.
Antiarrhythmic Activity
Some derivatives of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide have been evaluated for their antiarrhythmic activity . This suggests potential applications in the development of new drugs for treating heart rhythm disorders.
Sterically Hindered Amino Compound
This compound is a sterically hindered amino compound having an amino alkyl side chain . This property makes it useful in various chemical reactions where steric hindrance is a factor.
Hydrogenated Pyrrole Derivative
As a carboxamide of a hydrogenated pyrrole derivative , this compound can be used in reactions involving pyrrole derivatives. Pyrroles are a class of organic compounds that have wide applications in the synthesis of pharmaceuticals and dyes.
Spin Probe in Overhauser Dynamic Nuclear Polarization
The compound can also be used as a spin probe in the study of simulation of Overhauser dynamic nuclear polarization signal . This application is significant in the field of nuclear magnetic resonance spectroscopy.
Safety and Hazards
将来の方向性
作用機序
Target of Action
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide is a carboxamide of a hydrogenated pyrrole derivative . It is a sterically hindered amino compound having an amino alkyl side chain
Mode of Action
It has been noted that some of its derivatives have been evaluated for antiarrhythmic activity .
Biochemical Pathways
The compound may be used in the synthesis of 2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide and 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy free radical
特性
IUPAC Name |
2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8(2)5-6(7(10)12)9(3,4)11-8/h5,11H,1-4H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFYUJLIWIDSFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885099 | |
| Record name | 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide | |
CAS RN |
19805-75-5 | |
| Record name | 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19805-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019805755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide interact with singlet oxygen (¹O₂), and what are the downstream effects?
A: 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide acts as a probe for ¹O₂ detection. It reacts with ¹O₂, forming a stable nitroxide radical detectable through Electron Spin Resonance (ESR) spectroscopy. [, , ] This reaction allows researchers to quantify ¹O₂ generated by various methods, including cold atmospheric pressure plasma jet irradiation and photodynamic therapy using photosensitizers like guaiazulene and rose bengal. [, , ]
Q2: What is the structural characterization of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide?
A2: While the provided research excerpts don't explicitly state the molecular formula and weight, they describe the compound as a derivative of pyrroline with a carboxamide group and four methyl groups. For precise structural data, refer to chemical databases like PubChem or ChemSpider.
Q3: Can you elaborate on the Structure-Activity Relationship (SAR) of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide derivatives, particularly regarding their antiarrhythmic activity?
A: Research indicates that incorporating a 2,2,5,5-tetramethyl-3-pyrroline or -pyrrolidine-3-carboxamide moiety into specific molecules can yield antiarrhythmic properties. [] A study focused on N-(ω-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline or -pyrrolidine-3-carboxamides demonstrated that variations in the side chain length and substituents on the primary amino group significantly influenced antiarrhythmic activity against aconitine and ouabain-induced arrhythmias. [] Some derivatives exhibited greater potency and a better chemotherapeutic index compared to quinidine. []
Q4: How does 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide contribute to understanding oxidative stress in biological systems?
A: Research suggests that cold atmospheric pressure plasma jets, while not specifically generating ¹O₂, can induce oxidative stress involving multiple Reactive Oxygen Species (ROS). [] 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide plays a crucial role in this context as it reacts with oxidizing species, including ¹O₂. [] By analyzing the ESR signal intensity changes in the presence and absence of ¹O₂ quenchers like sodium azide (NaN₃), researchers can differentiate the contribution of ¹O₂ from other ROS in oxidative stress models. []
Q5: What research infrastructure and resources are crucial for further studies on 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide and its derivatives?
A5: Advancing research on 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide necessitates access to:
Q6: What are the limitations of using 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide in singlet oxygen detection?
A6: While a valuable tool, 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide has limitations:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



